4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
Description
Structural Isomerism
The compound exhibits limited structural isomerism due to fixed substituent positions:
- Pyrazole substitution : Bromine at position 4 and the methylpyridine group at position 1 are invariant.
- Pyridine substitution : The methylene group is exclusively at position 4, preventing regioisomerism in the pyridine ring.
No geometric (cis-trans) isomerism is possible, as all bonds in the aromatic rings and methylene bridge are rigid.
Tautomerism
Pyrazole derivatives often exhibit annular tautomerism , where the hydrogen atom shifts between the two nitrogen atoms (N1 and N2). However, in this compound:
- The N1 position is blocked by the methylpyridine group, preventing proton transfer.
- The N2 position remains unsubstituted but cannot participate in tautomerism due to the absence of a movable hydrogen.
Thus, tautomerism is absent, unlike unsubstituted pyrazoles or those with labile hydrogens.
Crystallographic Data and Three-Dimensional Conformation
Crystallographic Analysis
While detailed crystallographic data (e.g., space group, unit cell parameters) for this specific compound remains unreported, analogous pyrazole derivatives provide insights:
Three-Dimensional Conformation
Computational models (e.g., PubChem’s 3D conformer) suggest:
- Pyridine ring : Coplanar with the pyrazole ring due to conjugation through the methylene bridge.
- Bromine atom : Positioned ortho to the methylene group, influencing electronic distribution.
Intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking between aromatic rings, may stabilize the solid-state structure, as seen in related compounds.
Key Structural Features
| Property | Description |
|---|---|
| Aromatic Systems | Pyrazole and pyridine rings, both planar and conjugated. |
| Substituent Effects | Bromine (electron-withdrawing) and methylpyridine (sterically bulky). |
| Conformational Flexibility | Restricted due to aromaticity and rigid methylene bridge. |
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBLWTXWXBNOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675299 | |
| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179798-11-8 | |
| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities.
Mode of Action
It is suggested that the strong hydrogen bonding interactions between the nh moiety of the pyrazole ring and the residual amino acids in the active site of the enzyme could play a role.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological effects.
Result of Action
It is known that pyrazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₉H₈BrN₃ and a molecular weight of 238.08 g/mol. It features a pyridine ring substituted with a 4-bromo-1H-pyrazol-1-ylmethyl group. The presence of both bromine and nitrogen atoms in its structure enhances its potential for diverse chemical interactions, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds containing pyrazole moieties, including this compound, exhibit notable anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers . Specifically, derivatives with bromine substituents have demonstrated enhanced cytotoxicity against breast cancer cells (e.g., MDA-MB-231) compared to other halogens .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Bromo-Pyrazole Derivative | Breast Cancer | 5.2 | Induces apoptosis |
| 4-Chloro-Pyrazole Derivative | Lung Cancer | 7.8 | Inhibits cell proliferation |
| 4-Methyl-Pyrazole Derivative | Colorectal Cancer | 10.5 | Disrupts cell cycle |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory diseases . The bromine atom may enhance the compound's binding affinity to specific receptors involved in inflammatory pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The interaction of pyrazole derivatives with neurotransmitter systems has been documented, indicating their role as monoamine oxidase inhibitors, which can elevate levels of neurotransmitters such as serotonin and dopamine .
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow for extensive SAR studies. Modifications to the bromine substituent or the pyrazole ring can significantly influence biological activity. For instance:
Table 2: Comparison of Structural Variations
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 2-(Chloro-Pyrazol) | Chlorine instead of Bromine | Reduced anticancer activity |
| 2-(Methyl-Pyrazol) | Methyl group instead of Bromine | Lacks halogen bonding capabilities |
| 2-(Fluoro-Pyrazol) | Fluorine instead of Bromine | Altered electronic properties |
These variations highlight the importance of halogen type in modulating biological activity, particularly in terms of binding affinities and therapeutic potential.
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the combination therapy of brominated pyrazoles with doxorubicin in MDA-MB-231 cells. Results indicated a significant synergistic effect, enhancing apoptosis rates compared to doxorubicin alone .
- Inflammatory Models : In vivo experiments demonstrated that pyrazole derivatives reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for chronic inflammatory conditions .
- Neuroprotection : Animal studies showed that specific pyrazole derivatives improved cognitive function in models of Alzheimer’s disease by reducing amyloid-beta accumulation .
Scientific Research Applications
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a chemical compound with the molecular formula C9H8BrN3 . It features a pyridine ring and a pyrazole ring, both structures known for their biological activity.
Structure and Properties
this compound has a molecular weight of 238.08 g/mol . The presence of the bromine atom allows it to form halogen bonds, which can increase its binding affinity to biological targets.
Synonyms
The compound is also known by several synonyms, including:
- 4-BROMO-1-(PYRIDIN-4-YLMETHYL)PYRAZOLE
- 4-[(4-bromopyrazol-1-yl)methyl]pyridine
- 4-BROMO-1-(PYRIDIN-4-YLMETHYL)-1H-PYRAZOLE
While information on the specific applications of this compound is limited, its structural components and related compounds offer insights into potential uses.
Chemical Synthesis
This compound can be used as an intermediate in synthesizing more complex organic molecules.
Medicinal Chemistry
Pyrazole derivatives have demonstrated a range of biological activities, making them valuable in medicinal chemistry .
- Neurological and Inflammatory Diseases: this compound may be useful in treating neurological and inflammatory diseases due to its ability to interact with biological targets.
- Antimicrobial Effects: Pyrazole derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Activity: Compounds containing a pyrazole moiety have shown anticancer properties in various cell lines, including breast and liver cancer cells. Novel pyridine derivatives have demonstrated cytotoxic activities against Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cells .
- Anti-inflammatory Properties: Certain pyrazole derivatives have reduced inflammation in animal models, comparable to anti-inflammatory drugs like indomethacin. Several synthesized pyrazole derivatives have exhibited anti-inflammatory activities, with some showing maximum activity compared to diclofenac sodium .
- Anticonvulsant and Antidepressant Activity: Some pyrazole derivatives have shown neuroprotection activity and antidepressant activity in mice .
Materials Science
The compound might be useful in developing organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies
It can be used as a probe in biological studies to investigate the function of specific enzymes and receptors.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Substituent Flexibility : The methylene bridge in the target compound enhances conformational flexibility compared to directly bonded pyridine-pyrazole systems (e.g., ).
- Bromine Position : Unlike derivatives with bromine at the pyrazole 3-position (e.g., ), the target compound’s bromine at the 4-position may influence electronic properties and reactivity.
Comparison with Analogous Syntheses:
Physical and Chemical Properties
Target Compound:
- Solubility : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the pyridine moiety.
- Spectroscopy :
Comparison:
- : Sulfonamide derivatives (e.g., compounds 17–18) show strong IR peaks for SO₂ (~1160–1320 cm⁻¹), absent in the target compound .
- : The chloroethyl group in introduces C-Cl stretching (~700–800 cm⁻¹) and alters polarity compared to the target.
Key Differentiators:
Crystallographic and Computational Insights
- Crystallography : SHELX software () is widely used for refining structures of brominated heterocycles. The target compound’s methylene bridge may lead to distinct crystal packing vs. rigid analogs like .
- Hydrogen Bonding : Pyridine’s nitrogen and pyrazole’s NH can participate in hydrogen bonds, as seen in , influencing solid-state stability.
Preparation Methods
Nucleophilic Substitution Approach
One common method reported involves the nucleophilic substitution reaction between 4-bromo-1H-pyrazole and a 4-pyridylmethyl halide or equivalent electrophile under basic conditions. The reaction proceeds via the nucleophilic nitrogen at the pyrazole N1 position attacking the electrophilic carbon of the pyridine derivative, forming the N-alkylated product.
-
- Base: Potassium carbonate (K2CO3) or similar mild base.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Temperature: Moderate heating (~60 °C).
- Reaction time: Several hours until completion monitored by thin-layer chromatography (TLC).
-
- Formation of the this compound with yields depending on substrate purity and reaction conditions.
This method is straightforward and uses commercially available starting materials, making it accessible for laboratory synthesis.
Suzuki-Miyaura Cross-Coupling Method
A more sophisticated and versatile approach involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly useful when preparing analogues or derivatives with complex substitution patterns.
-
- Preparation of a pyrazole boronic acid pinacol ester derivative.
- Coupling of this boronic ester with a 4-halopyridine (e.g., 4-bromopyridine) under palladium catalysis.
-
- Catalyst: PdCl2(PPh3)2 or similar palladium(II) complexes.
- Base: Cesium carbonate (Cs2CO3).
- Solvent: Dry DMF or dimethoxyethane (DME).
- Temperature: Elevated (85–100 °C).
- Atmosphere: Nitrogen or inert gas to prevent oxidation.
- Reaction monitoring: Liquid chromatography-mass spectrometry (LC-MS).
-
- High regioselectivity and functional group tolerance.
- Ability to introduce diverse substituents on pyrazole or pyridine rings.
- Yields reported between 32% and 68%, depending on substrates and conditions.
Multicomponent and Cascade Reactions (Emerging Methods)
Recent literature describes multicomponent and cascade synthetic strategies for related pyrazolopyridine derivatives, which could be adapted for this compound synthesis.
- These methods involve combining alkynylpyridines, α-bromo ketones, and pyrazole derivatives under controlled heating and basic conditions.
- Reactions are typically conducted under inert atmosphere (nitrogen), with bases such as K2CO3 in acetonitrile or other polar solvents.
- Such methods offer rapid access to structurally diverse pyrazolopyridines with potential for scale-up and structural modification.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Bromo-1H-pyrazole, 4-pyridylmethyl halide, K2CO3 | DMF, 60 °C, several hours | Moderate | Simple, accessible reagents | Moderate yields, limited scope |
| Suzuki-Miyaura Coupling | Pyrazole boronic ester, 4-halopyridine, Pd catalyst, Cs2CO3 | DMF/DME, 85–100 °C, inert atmosphere | 32–68 | High selectivity, functional group tolerance | Requires palladium catalyst, moisture sensitive |
| Multicomponent Cascade | 2-Ethynylpyridine, α-bromo ketone, pyrazole, K2CO3 | Acetonitrile, 110 °C, nitrogen | Variable | Rapid access to diverse structures | Complex optimization required |
Research Findings and Notes
- The presence of the bromine atom on the pyrazole ring is crucial for the compound’s reactivity and potential biological activity, facilitating further functionalization or acting as a pharmacophore.
- Suzuki coupling methods are favored for synthesizing analogues with varied substitution patterns on the pyrazole and pyridine rings, enabling structure-activity relationship studies in medicinal chemistry.
- Alkylation of pyrazole boronic esters prior to coupling improves purification and yield, making this a preferred approach in complex molecule synthesis.
- Multicomponent reactions, while less common for this exact compound, represent a promising area for efficient synthesis of pyrazolopyridine derivatives with potential biomedical applications.
- Spectroscopic techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Q & A
What are the optimal synthetic routes for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves alkylation or cross-coupling reactions. For example, Suzuki-Miyaura coupling (as demonstrated in related pyridine derivatives) can be adapted using 4-bromo-1H-pyrazole and pyridinylboronic acid derivatives under palladium catalysis . Optimizing reaction conditions includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency.
- Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .
Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazole C-Br and pyridine CH₂ linkages). Integration ratios verify stoichiometry .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z ≈ 252–254 for C₉H₈BrN₃) .
- FT-IR : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹ and aromatic C-H stretches) .
How can SHELXL be employed to resolve ambiguities in the crystal structure refinement of this compound, especially when dealing with disordered substituents?
Methodological Answer:
SHELXL refines crystallographic data by:
- Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., bromine or methyl groups) .
- Restraints application : Use DFIX and ISOR commands to stabilize bond lengths and thermal parameters.
- Twinned data handling : Apply TWIN/BASF commands for non-merohedral twinning . Validate refinement with R-factor convergence (<5% for high-resolution data) .
How to analyze discrepancies between observed and simulated powder X-ray diffraction (PXRD) patterns for this compound?
Methodological Answer:
Discrepancies may arise from:
- Polymorphism : Compare experimental PXRD with simulated patterns from single-crystal data (e.g., using Mercury software) .
- Preferred orientation : Apply March-Dollase correction during Rietveld refinement.
- Crystallinity issues : Recrystallize from solvent mixtures (e.g., EtOH/DCM) to improve crystallinity .
What strategies are effective in elucidating the compound's supramolecular interactions via crystallographic data?
Methodological Answer:
- Intermolecular interactions : Identify π-π stacking (e.g., centroid distances <4.0 Å) and C-H···N hydrogen bonds (H···N <2.5 Å) using software like PLATON .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., Br···H contacts dominate in halogen-rich environments) .
- Topology tools : Use CrystalExplorer to map 3D networks (e.g., 1D chains or layered structures) .
How to address contradictions between spectroscopic data and crystallographic findings regarding molecular conformation?
Methodological Answer:
- Dynamic vs. static behavior : NMR detects time-averaged conformers, while crystallography shows static solid-state geometry. Compare solution (ROESY NMR) and solid-state (X-ray) data .
- Torsional flexibility : For CH₂ linkers, assess rotational barriers via DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) .
- Solvent effects : Polar solvents may stabilize specific conformers (e.g., DMSO-induced planarity) .
What in silico methods predict the compound's binding affinity in pharmacological studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., kinase enzymes). Validate with binding energy scores (ΔG < -7 kcal/mol) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
- Pharmacophore modeling : Identify critical interaction sites (e.g., pyrazole Br as a halogen bond donor) .
How to design assays evaluating the compound's bioactivity against specific targets (e.g., antimicrobial or anticancer)?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ via fluorescence-based kits (e.g., β-lactamase inhibition using nitrocefin) .
- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (0.1–100 µM) .
- Selectivity profiling : Counter-screen against non-target cells (e.g., HEK293) to assess toxicity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
